molecular formula C23H20FN3OS2 B11132324 (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11132324
M. Wt: 437.6 g/mol
InChI Key: DONWYLRIMUCXPW-NDENLUEZSA-N
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Description

The compound (5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a thiazolidinone core with various substituents, including a fluorophenyl group and a pyrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Pyrazolyl Group: The pyrazolyl moiety can be introduced through a condensation reaction involving a hydrazine derivative and a 1,3-diketone.

    Substitution with Fluorophenyl Group: The fluorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection are crucial for maximizing yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

    Scalability: The process is designed to be scalable, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiazolidines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: Inhibition of key enzymes or modulation of receptor activity, leading to reduced inflammation or pain.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-{[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The presence of the fluorophenyl group in (5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE imparts unique electronic properties, enhancing its reactivity and potential bioactivity compared to its chloro- and bromo- analogs.

(5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3-(2-METHYLPROPYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H20FN3OS2

Molecular Weight

437.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20FN3OS2/c1-15(2)13-26-22(28)20(30-23(26)29)12-17-14-27(19-6-4-3-5-7-19)25-21(17)16-8-10-18(24)11-9-16/h3-12,14-15H,13H2,1-2H3/b20-12-

InChI Key

DONWYLRIMUCXPW-NDENLUEZSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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